

Application Notes and Protocols: Epoxide Synthesis from Aldehydes and Ketones using Trimethylsulfoxonium Iodide

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Compound of Interest

Compound Name: *Trimethylsulfoxonium iodide*

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Introduction

The synthesis of epoxides is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert aldehydes and ketones into their corresponding epoxides, is a powerful and widely used method. This application note details the use of **trimethylsulfoxonium iodide** as a precursor to the reactive sulfur ylide, dimethylsulfoxonium methylide, for this purpose. The reaction is known for its high efficiency and stereoselectivity.^[1] This document provides an overview of the reaction, detailed experimental protocols, and a summary of reaction outcomes with various substrates.

Reaction Principle

The Corey-Chaykovsky reaction involves the *in situ* generation of a sulfur ylide, dimethylsulfoxonium methylide, from **trimethylsulfoxonium iodide** by deprotonation with a strong base.^{[1][2]} This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution to form the three-membered epoxide ring and dimethyl sulfoxide (DMSO) as a byproduct.^[1]

Applications in Synthesis

The epoxides synthesized via the Corey-Chaykovsky reaction are valuable building blocks in organic synthesis. They can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functional groups and create complex stereocenters. This makes the reaction a key step in the total synthesis of many natural products and in the development of new pharmaceutical agents.

Data Presentation

The following tables summarize the quantitative data for the epoxidation of a variety of aldehydes and ketones using **trimethylsulfoxonium iodide**.

Table 1: Epoxidation of Ketones

Entry	Substrate	Base	Solvent	Time (h)	Temperature (°C)	Yield (%)	Reference
1	Benzophenone	KOH	t-BuOH	1	RT	97	[3]
2	4-Methylphenyl phenyl ketone	KOH	t-BuOH	1	RT	95	[3]
3	Acetophenone	KOH	t-BuOH	2	RT	85	[3]
4	4-Chloroacetophenone	KOH	t-BuOH	2	RT	82	[3]
5	Cyclohexanone	KOH	t-BuOH	3	RT	78	[3]
6	2-Pentanone	KOH	t-BuOH	4	RT	72	[3]
7	Allylcyclohexanone	KOt-Bu	DMSO	2	RT	88	[4]

Table 2: Epoxidation of Aromatic Aldehydes

Entry	Substrate	Base	Solvent	Time (h)	Temperature (°C)	Yield (%)	Reference
1	Benzaldehyde	KOH	t-BuOH	2	RT	65	[3]
2	4-Chlorobenzaldehyde	KOH	t-BuOH	2	RT	68	[3]

Note: Yields for aromatic aldehydes can be moderate under these specific conditions due to the competing Cannizzaro reaction.[3] Aliphatic aldehydes and α,β -unsaturated carbonyls may result in complex mixtures due to side reactions like aldol condensation.[3]

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of Ketones and Aromatic Aldehydes[3]

Materials:

- Aldehyde or Ketone (1.0 mmol)
- **Trimethylsulfoxonium iodide** (1.2 mmol)
- Potassium hydroxide (crushed) (1.2 mmol)
- tert-Butanol (5 mL)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Stir bar

- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask containing a stir bar, add the aldehyde or ketone (1.0 mmol), **trimethylsulfoxonium iodide** (1.2 mmol), and crushed potassium hydroxide (1.2 mmol).
- Add tert-butanol (5 mL) to the flask.
- Stir the mixture at room temperature for the time indicated in Tables 1 and 2.
- After the reaction is complete (monitored by TLC), add water (10 mL) to the reaction mixture.
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers and wash with brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Protocol 2: Epoxidation of Allyl Cyclohexanone[4]

Materials:

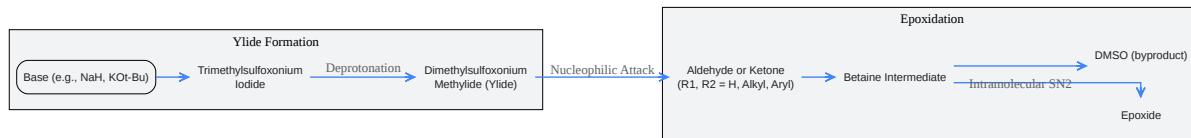
- Allyl cyclohexanone (7.15 mmol, 1.0 eq)
- Trimethylsulfonium iodide (11.8 mmol, 1.65 eq)
- Potassium tert-butoxide (11.8 mmol, 1.65 eq)
- Anhydrous Dimethyl sulfoxide (DMSO) (42 mL)
- Deionized water

- Diethyl ether
- Anhydrous magnesium sulfate
- Stir bar
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask, add trimethylsulfonium iodide (1.65 eq) and dry DMSO (25 mL). Stir until the salt is completely dissolved.
- Add the allyl cyclohexanone (1.0 eq) to the solution.
- In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
- Add the potassium tert-butoxide solution to the reaction mixture.
- Stir the resulting solution at room temperature for 2 hours.
- Upon completion, add deionized water to the reaction mixture.
- Extract the mixture with diethyl ether.
- Wash the combined organic phases with water and dry over anhydrous MgSO_4 .
- Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide (88% yield).[4]

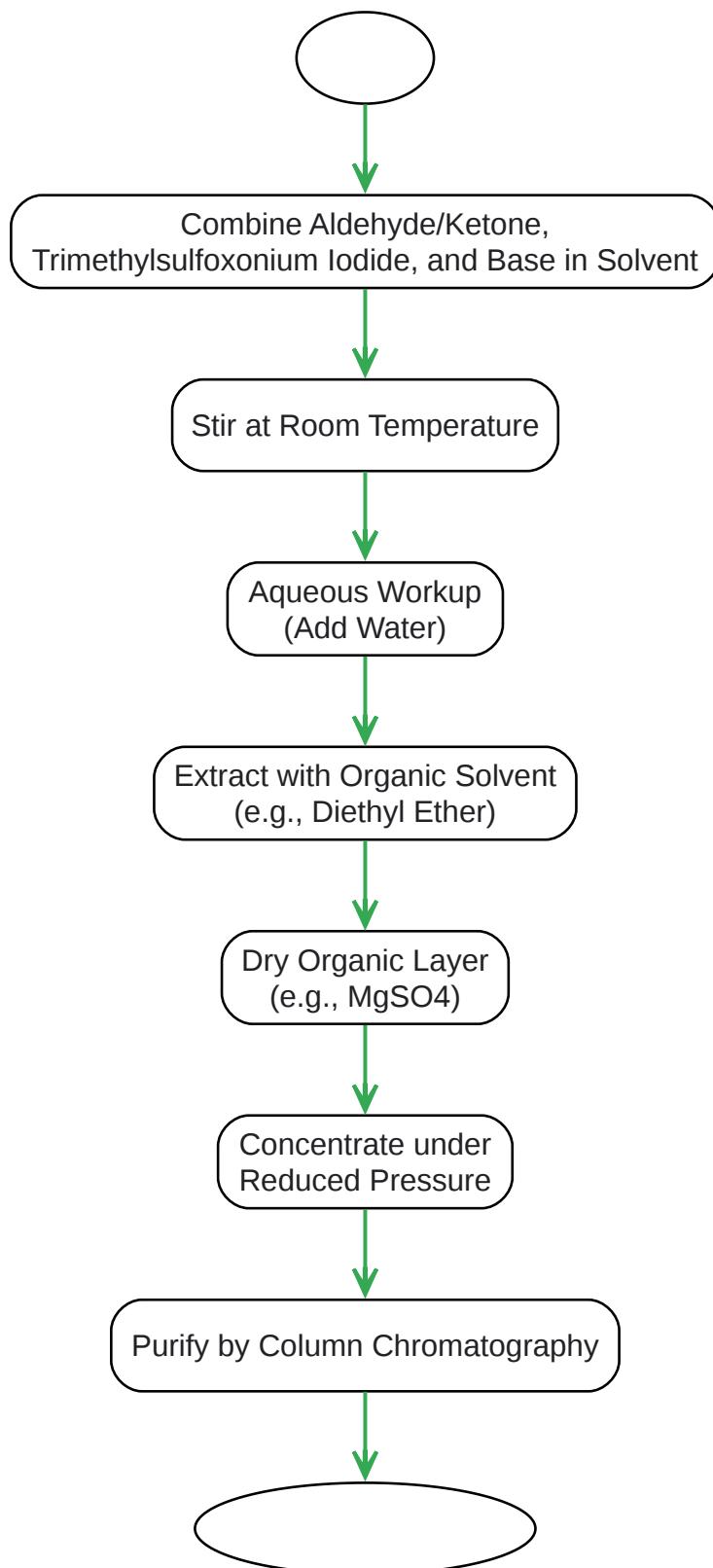
Mandatory Visualizations**Reaction Mechanism**



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Caption: Mechanism of Epoxide Synthesis.

Experimental Workflow



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Caption: General Experimental Workflow.

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